Methyl 3-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Methyl 3-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a pyrazole derivative that has been synthesized using a specific method.
Mechanism of Action
The mechanism of action of Methyl 3-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylate is not fully understood. However, it is believed to act by inhibiting the production of prostaglandins, which are inflammatory mediators. It may also act by inhibiting the activity of certain enzymes that are involved in the production of these mediators.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models. It has also been found to exhibit anti-cancer activity by inducing apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using Methyl 3-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylate in lab experiments is its high purity and stability. It is also relatively easy to synthesize in large quantities. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on Methyl 3-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylate. One of the primary areas of research is to further elucidate its mechanism of action and to identify potential targets for its use as a therapeutic agent. Another area of research is to investigate its potential use in combination with other drugs for the treatment of various diseases. Additionally, research is needed to determine the safety and toxicity of this compound in humans.
Synthesis Methods
Methyl 3-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylate is synthesized using a specific method that involves the reaction of 3,3,3-trifluoropropyl-1-ene with iodine in the presence of a catalyst. The resulting product is then reacted with hydrazine hydrate, followed by the reaction with methyl chloroformate to produce the final product. This synthesis method has been optimized to produce high yields of the desired compound.
Scientific Research Applications
Methyl 3-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylate has various scientific research applications. One of the primary applications of this compound is in the field of medicinal chemistry. It has been found to exhibit potential anti-inflammatory, analgesic, and antipyretic activities. It has also been studied for its potential use as an anti-cancer agent.
properties
IUPAC Name |
methyl 3-iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3IN2O2/c1-16-7(15)5-4-14(13-6(5)12)3-2-8(9,10)11/h4H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXZGLBBIIYJEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=C1I)CCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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